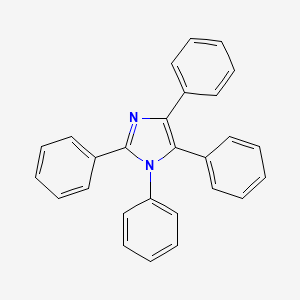

1,2,4,5-Tetraphenyl-1H-imidazole

Description

Structure

3D Structure

Properties

CAS No. |

13730-10-4 |

|---|---|

Molecular Formula |

C27H20N2 |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

1,2,4,5-tetraphenylimidazole |

InChI |

InChI=1S/C27H20N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)29(24-19-11-4-12-20-24)27(28-25)23-17-9-3-10-18-23/h1-20H |

InChI Key |

NTMHHCYWWRIYIP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,2,4,5 Tetraphenyl 1h Imidazole

Multi-Component Condensation Reactions for 1,2,4,5-Tetraphenyl-1H-imidazole Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to form complex molecules from simple starting materials in a single step, thereby increasing efficiency and reducing waste. nih.govresearchgate.net The synthesis of 1,2,4,5-tetrasubstituted imidazoles, including the title compound, has greatly benefited from these one-pot methodologies. researchgate.net

Four-Component Cyclocondensation Protocols

The most common and versatile method for synthesizing this compound is a four-component cyclocondensation reaction. This protocol typically involves the reaction of benzil, an aldehyde (such as benzaldehyde), a primary amine (like aniline), and ammonium (B1175870) acetate (B1210297). researchgate.netnih.govnih.gov The reaction is often carried out under various conditions, including reflux in ethanol (B145695) or solvent-free conditions, and can be facilitated by a range of catalysts. nih.govrsc.org

The general scheme for this reaction involves the condensation of the four components to form the highly substituted imidazole (B134444) ring. researchgate.net Numerous catalysts have been employed to improve the efficiency of this reaction, including trityl chloride, which promotes the reaction via the in situ generation of a trityl carbocation. rsc.org Other catalysts such as 2,6-dimethylpyridinium trinitromethanide have also been shown to be effective, even at room temperature under solvent-free conditions. rsc.org

Three-Component Cyclization Routes

While the four-component approach is prevalent, three-component cyclization routes have also been developed for the synthesis of related substituted imidazoles. rsc.orgsciepub.com These reactions typically involve the condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, and ammonium acetate. sciepub.comias.ac.in This approach leads to the formation of 2,4,5-trisubstituted imidazoles. sciepub.com To obtain the 1,2,4,5-tetrasubstituted product, a primary amine is required as the fourth component. researchgate.net Therefore, for the specific synthesis of this compound, the four-component reaction is the more direct route.

Catalytic Approaches in this compound Synthesis

The use of catalysts is crucial in modern organic synthesis to enhance reaction rates, improve yields, and promote environmentally friendly conditions. Both homogeneous and heterogeneous catalysts have been successfully applied to the synthesis of this compound.

Homogeneous Catalysis

Homogeneous catalysts, which exist in the same phase as the reactants, have been widely used in the synthesis of substituted imidazoles. Examples include various acids and metal complexes. capes.gov.brmdpi.com Molecular iodine has been reported as a cheap and non-toxic homogeneous catalyst for the one-pot synthesis of 1,2,4,5-tetraarylimidazoles from benzoin (B196080), an aromatic aldehyde, an amine, and ammonium acetate. capes.gov.br In this case, benzoin is oxidized in situ to benzil. capes.gov.br

Heterogeneous Catalysis for this compound Formation

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, including ease of separation from the reaction mixture and potential for recycling. nih.gov This makes them particularly attractive for green and sustainable chemical processes. researchgate.net

Zeolites, with their well-defined microporous structures and acidic properties, have proven to be effective heterogeneous catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.govresearchgate.net Specifically, H-ZSM-22 and ZSM-11 have been successfully employed in these reactions. nih.govresearchgate.netresearchgate.net

H-ZSM-22 has been utilized as an efficient and environmentally benign catalyst for the rapid synthesis of 1,2,4,5-tetrasubstituted imidazoles from benzil, aldehydes, amines, and ammonium acetate, yielding excellent results under solvent conditions. researchgate.netresearchgate.net The catalyst's activity is influenced by reaction parameters such as temperature and catalyst amount. researchgate.net

Similarly, ZSM-11 zeolites have been synthesized and their catalytic activity investigated for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. nih.govnih.gov Studies have shown that the catalytic activity of ZSM-11 can be optimized by varying the synthesis time of the zeolite itself, which affects its crystallinity, surface area, and acidity. nih.govnih.govresearchgate.net A ZSM-11 catalyst synthesized over 48 hours demonstrated high activity, leading to excellent yields in short reaction times with low catalyst loading. nih.gov This catalyst could also be recycled and reused multiple times without a significant loss in activity. nih.govnih.gov

The use of these zeolite-based catalysts represents a significant advancement in the green synthesis of this compound and its derivatives, offering an efficient and reusable catalytic system.

Metal-Supported Catalysts

Metal-supported catalysts have emerged as a powerful tool in the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, including the tetraphenyl derivative. These catalysts offer advantages such as high efficiency, reusability, and often milder reaction conditions.

Samarium Triflate and Indium(III) Triflate: Lewis acids like samarium triflate and indium(III) triflate have demonstrated efficacy in catalyzing the formation of tetrasubstituted imidazoles. For instance, InCl₃·3H₂O has been used as a catalyst for the one-pot synthesis of both 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, highlighting the utility of indium-based catalysts in these transformations. sciepub.comsciepub.com

MgAl₂O₄: Nanocrystalline magnesium aluminate (MgAl₂O₄) has proven to be a highly effective and reusable catalyst for the sonochemical synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.govresearchgate.netdoaj.org This method involves a one-step condensation of an aldehyde, benzil, an aromatic amine, and ammonium acetate in ethanol under ultrasonic irradiation. nih.govresearchgate.netdoaj.org The use of nanocrystalline MgAl₂O₄ leads to high yields, short reaction times, and mild reaction conditions. nih.govresearchgate.net The catalyst's heterogeneous nature allows for easy separation and recycling, contributing to the sustainability of the process. researchgate.net

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Nanocrystalline MgAl₂O₄ | Benzaldehyde, Benzil, Aniline, Ammonium Acetate | Ethanol, Ultrasonic irradiation (50 kHz), 60°C | 94 | researchgate.net |

| ZSM-11 Zeolite | Benzaldehyde, Benzil, Aniline, Ammonium Acetate | Solvent-free, 110°C | 95 | nih.gov |

This table showcases the efficiency of different metal-supported catalysts in the synthesis of this compound.

Eutectogel Catalysts

Recent innovations in catalysis have led to the development of eutectogel catalysts, which combine the properties of deep eutectic solvents (DESs) and gels. A novel ternary deep eutectic solvent (DES) composed of dimethyl urea, SnCl₂, and HCl has been successfully employed as both a catalyst and a reaction medium for the synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov This system offers good to excellent yields under mild conditions and is recyclable, with no significant loss of catalytic activity after five consecutive runs. nih.gov The use of this DES as a dual solvent/catalyst system at 90°C for 110 minutes resulted in a 95% isolated yield of 1,2,4,5-tetraphenyl imidazole. nih.gov

Organocatalysis in this compound Synthesis

Organocatalysis provides a metal-free alternative for the synthesis of substituted imidazoles, often utilizing readily available and environmentally benign catalysts.

Ascorbic Acid and Pivalic Acid: While specific data on the use of ascorbic acid and pivalic acid for the synthesis of this compound is not prevalent in the provided context, the principle of using organic acids as catalysts is well-established for similar transformations. For example, trityl chloride can act as a catalyst by generating a trityl carbocation in situ, promoting the reaction under neutral, solvent-free conditions. rsc.org This highlights the potential for various organic molecules to facilitate these reactions.

Ionic Liquid-Promoted Syntheses

Ionic liquids (ILs) have gained significant attention as green reaction media and catalysts due to their unique properties, including low vapor pressure, high thermal stability, and recyclability.

Several studies have demonstrated the successful use of ionic liquids in the synthesis of 1,2,4,5-tetrasubstituted imidazoles. For instance, a secondary amine-based ionic liquid has been used as a catalyst under solvent-free microwave-assisted conditions, leading to high yields and short reaction times. scirp.orgresearchgate.net Similarly, a Brønsted acidic ionic liquid, diethyl ammonium hydrogen phosphate, has been employed as an efficient and reusable catalyst in solvent-free thermal conditions. sciepub.com The synthesis of imidazolium (B1220033) salts, which are a type of ionic liquid, from 2,4,5-triphenyl-1H-imidazole has also been reported. sctunisie.org

| Ionic Liquid Catalyst | Conditions | Yield (%) | Reference |

| Secondary Amine-Based IL | Microwave, Solvent-free | High | scirp.orgresearchgate.net |

| Diethyl Ammonium Hydrogen Phosphate | Thermal, Solvent-free | Excellent | sciepub.com |

| DMU:SnCl₂:HCl (Ternary DES) | 90°C | 95 | nih.gov |

This table compares the yields obtained using different ionic liquid-based catalytic systems.

Mechanistic Studies of this compound Formation Reactions

The generally accepted mechanism for the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles involves a series of condensation and cyclization steps. The reaction is believed to proceed through the formation of a di-imine intermediate. researchgate.net The catalyst, whether it be a metal-supported species, an organocatalyst, or an ionic liquid, plays a crucial role in activating the carbonyl groups of the aldehyde and the 1,2-diketone (benzil), thereby facilitating nucleophilic attack by the amine and the nitrogen source (typically ammonium acetate). researchgate.net

A proposed mechanism for the acid-catalyzed formation of related imidazole derivatives involves the initial hydrolysis of an acetal (B89532) to an aldehyde, followed by intramolecular cyclization and subsequent rearrangement to form the imidazole ring. nih.gov In the case of trityl chloride catalysis, it is proposed that the in situ generation of the trityl carbocation (Ph₃C⁺) promotes the reaction. rsc.org

Green Chemistry Considerations in this compound Production

The principles of green chemistry are increasingly being integrated into the synthesis of this compound, aiming to develop more sustainable and environmentally friendly processes.

Key green chemistry aspects include:

Solvent-Free Conditions: Many modern synthetic protocols are conducted under solvent-free conditions, which eliminates the use of volatile and often hazardous organic solvents. nih.govrsc.orgresearchgate.netias.ac.in This approach reduces environmental pollution and simplifies the work-up procedure.

Use of Greener Solvents: When solvents are necessary, the focus is on employing environmentally benign options like water or ionic liquids. nih.govscirp.orgresearchgate.net

Energy Efficiency: The use of microwave irradiation or ultrasonic irradiation can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govresearchgate.netresearchgate.net

Atom Economy: Multi-component reactions (MCRs) are inherently atom-economical as they combine multiple starting materials into a single product in one pot, minimizing the formation of byproducts. nih.gov

The development of synthetic methods utilizing catalysts like ZSM-11 zeolites, which offer high yields, short reaction times, low catalyst loading, and easy work-up, exemplifies the successful application of green chemistry principles in the production of 1,2,4,5-tetrasubstituted imidazoles. nih.gov

Advanced Spectroscopic and Structural Characterization of 1,2,4,5 Tetraphenyl 1h Imidazole

Vibrational Spectroscopy for Molecular Structure Elucidation

Fourier-Transform Infrared (FT-IR) spectroscopy is a important technique for identifying the functional groups and vibrational modes within a molecule. In the case of 1,2,4,5-Tetraphenyl-1H-imidazole, the FT-IR spectrum reveals characteristic peaks that confirm the presence of both the aromatic phenyl rings and the central imidazole (B134444) core.

Key vibrational frequencies observed in the FT-IR spectrum of this compound include:

Aromatic C-H Stretching: The presence of the four phenyl rings is indicated by stretching vibrations of the aromatic carbon-hydrogen bonds, which typically appear in the region of 3054 cm⁻¹. rsc.org

Imidazole N-H Stretching: While not always prominent, a band corresponding to the N-H stretch of the imidazole ring can sometimes be observed. nih.gov

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to characteristic absorptions. researchgate.net These are often seen around 1594 cm⁻¹ and 1490 cm⁻¹. rsc.org

C=N Stretching: The carbon-nitrogen double bond (imine) within the imidazole ring has a characteristic stretching frequency. rsc.org

Ring Vibrations: The entire imidazole ring and the phenyl rings exhibit various in-plane and out-of-plane bending vibrations that contribute to the fingerprint region of the spectrum.

A representative FT-IR spectrum for a similar tetrasubstituted imidazole is presented below, illustrating the typical regions for these vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Molecular Connectivity and Phenyl Substitution Patterns

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. Both ¹H NMR and ¹³C NMR are employed to confirm the structure of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms. Due to the presence of four phenyl groups, the spectrum typically shows a complex multiplet in the aromatic region (approximately δ 7.22-7.47 ppm). rsc.org The integration of this signal corresponds to the 20 protons of the four phenyl rings. The proton attached to the nitrogen of the imidazole ring (N-H) may appear as a broad singlet at a different chemical shift, though its observation can be dependent on the solvent and concentration. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for the carbon atoms of the imidazole ring and the phenyl rings. The chemical shifts of the phenyl carbons are influenced by their position on the ring and their proximity to the imidazole core. The carbons of the imidazole ring itself will also have characteristic chemical shifts. rsc.org

The following table summarizes typical NMR data for a closely related compound, 2-(4-Hydroxyphenyl)-1,4,5-triphenyl imidazole, which provides insight into the expected chemical shifts for this compound. rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 9.67 (s, 1H) | -OH |

| 7.22-7.47 (m, 17H) | Aromatic Protons | |

| 6.65 (s, 2H) | Aromatic Protons | |

| ¹³C | 157.6, 146.4, 136.9, 136.4, 134.6, 131.1, 130.6, 129.8, 129.1, 128.8, 128.6, 128.4, 128.3, 128.1, 126.3, 121.3, 114.9 | Aromatic and Imidazole Carbons |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions occurring within a molecule upon absorption of light. For aromatic and conjugated systems like this compound, the UV-Vis spectrum is characterized by absorptions corresponding to π → π* and n → π* transitions. wikipedia.orglibretexts.orglibretexts.org

The extensive conjugation between the phenyl rings and the imidazole core in this compound leads to absorption bands in the UV region. The specific wavelengths and intensities of these absorptions are influenced by the electronic nature of the molecule and the solvent used. For instance, a similar compound, 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol, exhibits an absorption band around 406 nm, which is attributed to a π→π* transition. semanticscholar.org The presence of multiple phenyl groups generally leads to a bathochromic (red) shift, meaning absorption occurs at longer wavelengths compared to simpler imidazole systems. libretexts.org

X-ray Diffraction Analysis of this compound Crystal Structures

X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Architecture

Single-crystal X-ray diffraction analysis of this compound reveals its precise molecular geometry and crystal packing. nih.gov The asymmetric unit of the crystal structure contains two independent molecules, designated as A and B. nih.govnih.govresearchgate.net The crystal system is triclinic with the space group P-1. researchgate.net

Table of Crystallographic Data for this compound nih.govresearchgate.net

| Parameter | Value |

| Molecular Formula | C₂₇H₂₀N₂ |

| Molecular Weight | 372.45 g/mol |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8169 (15) |

| b (Å) | 9.8846 (15) |

| c (Å) | 20.601 (3) |

| α (°) | 81.133 (5) |

| β (°) | 82.922 (6) |

| γ (°) | 84.085 (6) |

| Volume (ų) | 1952.9 (5) |

| Z | 4 |

Analysis of Dihedral Angles and Torsional Relationships between Phenyl Rings and Imidazole Core

A key feature of the molecular structure is the non-coplanar arrangement of the phenyl rings with respect to the central imidazole ring. The phenyl rings are twisted out of the plane of the imidazole core, and the degree of this twist is defined by the dihedral angles. nih.govnih.govresearchgate.net

In the two independent molecules (A and B) found in the crystal structure, the phenyl rings at the 1-, 2-, 4-, and 5-positions exhibit different dihedral angles relative to the imidazole ring. nih.govnih.govresearchgate.net

Table of Dihedral Angles between Phenyl Rings and Imidazole Core nih.govnih.gov

| Phenyl Ring Position | Dihedral Angle in Molecule A (°) | Dihedral Angle in Molecule B (°) |

| 1-position | 84.3 (2) | 85.5 (2) |

| 2-position | 21.6 (2) | 3.8 (2) |

| 4-position | 21.5 (2) | 2.4 (2) |

| 5-position | 75.7 (2) | 81.7 (2) |

Investigation of Molecular Packing and Intramolecular Interactions

The arrangement of molecules in the crystal lattice is governed by various intermolecular interactions. In the crystal structure of this compound, these interactions are primarily weak van der Waals forces. The packing is influenced by the twisted conformation of the molecules, which prevents close, parallel stacking of the aromatic rings. The analysis of the crystal packing does not indicate the presence of significant solvent-accessible voids. core.ac.uk The study of intermolecular interactions often involves identifying close contacts between atoms of neighboring molecules, which can include C-H···π interactions where a hydrogen atom on one molecule interacts with the π-electron cloud of a phenyl ring on an adjacent molecule. dal.ca

Structural Disorder Phenomena in this compound Crystals

The crystal structure of this compound can exhibit notable structural disorder, a phenomenon where atoms or groups of atoms occupy multiple positions within the crystal lattice. This characteristic provides insight into the molecule's conformational flexibility and the subtle energetic landscape of its crystalline state.

Detailed crystallographic analysis of this compound has revealed that its asymmetric unit contains two independent molecules, designated as Molecule A and Molecule B. nih.govresearchgate.netnih.gov Both of these molecules display statistical disorder within the imidazole core itself. Specifically, the nitrogen atom at the 1-position and the carbon atom at the 5-position are disordered. nih.govresearchgate.netnih.gov This indicates that in different unit cells throughout the crystal, the positions of this specific nitrogen and carbon atom in the imidazole ring are interchanged.

The extent of this positional disorder is not evenly distributed between the two independent molecules, as evidenced by their refined occupancy ratios. In Molecule A, the ratio of the two disordered components is nearly balanced, while in Molecule B, one orientation is significantly more prevalent. nih.govresearchgate.netnih.gov

Table 1: Occupancy Ratios of Disordered Atoms in the Imidazole Ring of this compound

| Molecule | Disordered Atoms | Occupancy Ratio |

|---|---|---|

| A | N(1)/C(5) | 0.571(8) : 0.429(8) |

| B | N(1)/C(5) | 0.736(9) : 0.264(9) |

Data sourced from Zhao et al. (2012). nih.govresearchgate.netnih.gov

In addition to the disorder within the heterocyclic ring, the two independent molecules also exhibit distinct conformational arrangements, particularly in the orientation of the four phenyl rings relative to the central imidazole plane. The dihedral angles, which describe the twist of the phenyl rings, are significantly different between Molecule A and Molecule B. This conformational disparity highlights the molecule's ability to adopt different rotational arrangements of its peripheral phenyl groups, which can be influenced by the local packing environment within the crystal.

Table 2: Dihedral Angles Between Phenyl Rings and the Imidazole Ring in this compound

| Phenyl Ring Position | Molecule A Dihedral Angle (°) | Molecule B Dihedral Angle (°) |

|---|---|---|

| 1-position | 84.3(2) | 85.5(2) |

| 2-position | 21.6(2) | 3.8(2) |

| 4-position | 21.5(2) | 2.4(2) |

| 5-position | 75.7(2) | 81.7(2) |

Data sourced from Zhao et al. (2012). nih.govresearchgate.netnih.gov

The presence of both statistical disorder in the imidazole core and distinct conformational isomers within the same crystal lattice underscores the complexity of the solid-state structure of this compound. These phenomena are crucial for a comprehensive understanding of its crystallographic properties and how molecular flexibility is accommodated in the crystalline phase.

Photophysical Phenomena of 1,2,4,5 Tetraphenyl 1h Imidazole and Its Derivatives

Aggregation-Induced Emission (AIE) Characteristics of 1,2,4,5-Tetraphenyl-1H-imidazole-Based Systems

While this compound (TPI) itself is not a conventional luminophore with aggregation-induced emission (AIE) properties, it serves as a valuable structural unit in the design of AIE-active molecules. The AIE phenomenon is characterized by weak or no fluorescence in dilute solutions but strong emission in the aggregated state or solid phase. This behavior is typically attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and opens up the radiative channel.

Researchers have successfully synthesized novel fluorophores by integrating TPI units with known AIE-active moieties, such as tetraphenylethene (TPE). hep.com.cn In these systems, the TPE unit imparts the AIE characteristics. For instance, fluorophores created by linking a TPE unit to the 1-position or 2-position of the imidazole (B134444) ring are weak emitters in solution but become highly emissive in the aggregated state. hep.com.cn The propeller-like shape of the TPI unit can further contribute to preventing excessive π–π stacking in the solid state, which helps to mitigate aggregation-caused quenching (ACQ) and enhance solid-state emission. rsc.org

The combination of a representative AIE fluorophore with the propeller-shaped tetraphenyl imidazole unit in a single molecule has been shown to successfully integrate their functions. rsc.org These derivatives are typically faint emitters in dilute organic solvents but exhibit pronounced fluorescence in the solid state. rsc.org This strategy allows for the development of materials with strong solid-state luminescence, which is highly desirable for applications in organic light-emitting diodes (OLEDs).

Fluorescence Properties

The fluorescence of this compound derivatives is highly tunable through chemical modification and sensitive to the surrounding environment.

Emission Wavelength and Stokes' Shift Analysis

The emission wavelength of TPI-based compounds can be significantly altered by modifying their chemical structure. The linking position between TPI and other functional units, such as TPE, has a considerable impact on molecular conjugation and, consequently, the emission color. hep.com.cn For example, a fluorophore with a TPE unit attached to the 1-position of the imidazole ring produces a deep blue fluorescence (445 nm), while linking it at the 2-position results in a blue-green emission at 467 nm. hep.com.cn

Derivatives designed to undergo Excited-State Intramolecular Proton Transfer (ESIPT) exhibit an unusually large Stokes' shift, which is the difference between the absorption and emission maxima. For instance, hydroxy-substituted tetraphenylimidazole (HPI) displays a large Stokes displacement, which is interpreted as the result of proton transfer in the excited state leading to a zwitterionic form that gives rise to the shifted fluorescence band. acs.org

| Compound Derivative | Emission Wavelength (λem) | Excitation Wavelength (λex) | Stokes' Shift | Conditions | Reference |

|---|---|---|---|---|---|

| TPE linked to 1-position of TPI | 445 nm | Not Specified | Not Specified | EL device | hep.com.cn |

| TPE linked to 2-position of TPI | 467 nm | Not Specified | Not Specified | EL device | hep.com.cn |

| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | 563 nm | Not Specified | Not Specified | Powder | nih.govrsc.org |

| (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile | 540 nm | Not Specified | Not Specified | Thin Film | nih.govrsc.org |

| α-cyanostilbene functionalized TPI (Compound 3a) | 519 nm | Not Specified | Not Specified | Crystalline solid | rsc.org |

| α-cyanostilbene functionalized TPI (Compound 3a, ground) | 550 nm | Not Specified | Not Specified | After grinding | rsc.org |

Fluorescence Quantum Yield Studies

The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the state of the material. For AIE-active derivatives of TPI, the quantum yield is typically low in solution but increases dramatically upon aggregation. hep.com.cn This is a defining characteristic of AIE.

Studies on other 1,2,4,5-tetrasubstituted imidazoles have shown that the nature of the substituents plays a critical role. For example, imidazole derivatives bearing furan (B31954) rings at the 2-position generally exhibit lower fluorescence quantum yields compared to those with benzene (B151609) rings at the same position. academie-sciences.fr The connection patterns between different units within the molecule can greatly influence the quantum yield by altering the degree of molecular conjugation. hep.com.cn

Solvatochromic Effects on Emission

Certain derivatives of tetraphenylimidazole exhibit solvatochromism, where the color of their emission changes with the polarity of the solvent. This effect is often linked to a significant intramolecular charge transfer (ICT) character in the excited state. rsc.org

A notable example is (Z)-3-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-2-phenylacrylonitrile, a luminogen with a donor-π-acceptor (D-π-A) structure. This compound shows positive solvatochromic fluorescence, meaning its emission wavelength shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases. nih.govrsc.org This shift indicates that the excited state is more polar than the ground state and is thus stabilized to a greater extent by polar solvents. dtu.dk The different molecular conformations that the compound can adopt in various solvents also contribute to the observed solvatochromic behavior. nih.govrsc.org

Delayed Fluorescence and Long-Lived Emission Behavior

A significant photophysical phenomenon observed in a derivative of tetraphenylimidazole is thermally activated delayed fluorescence (TDF). This process allows for the harvesting of triplet excitons for light emission, which is crucial for high-efficiency OLEDs.

The first observation of TDF from an excited-state intramolecular proton-transfer (ESIPT) molecule was reported for a hydroxyl-substituted tetraphenyl imidazole derivative, HPI-Ac. nih.gov In degassed solutions and low-temperature organic matrices, this molecule exhibits both a prompt fluorescence on a nanosecond timescale (~4.4 ns) and a delayed fluorescence in the microsecond time domain (~25 µs). nih.gov The intensity of this delayed emission increases with temperature, which is a hallmark of TDF. The mechanism involves the molecule in its lowest excited singlet state (S1) undergoing intersystem crossing (ISC) to a triplet state (T1). Subsequently, through thermal activation, it can undergo reverse intersystem crossing (RISC) back to the S1 state, from which delayed fluorescence occurs. The energy gap between the S1 and T1 states (ΔEST) for HPI-Ac was determined to be a small value of 7.6 ± 0.3 kJ/mol, facilitating efficient RISC. nih.gov

Influence of Molecular Conjugation and Substituent Effects on Photophysical Properties of this compound and Its Derivatives

The photophysical properties of this compound and its derivatives are intrinsically linked to their unique molecular structure, which features a highly conjugated system of phenyl rings attached to a central imidazole core. The degree of this conjugation, along with the electronic nature of substituents on the phenyl rings, plays a pivotal role in modulating the absorption and emission characteristics of these compounds.

The non-planar, propeller-like arrangement of the phenyl rings around the imidazole core is a defining structural feature. nih.govnih.gov This twisted conformation arises from steric hindrance between the bulky phenyl groups, which prevents full coplanarity. While this twisting can interrupt extensive π-conjugation across the entire molecule, it also imparts interesting photophysical phenomena, such as aggregation-induced emission (AIE). In dilute solutions, many tetraphenylimidazole derivatives are weak emitters due to non-radiative decay pathways facilitated by intramolecular rotations. However, in the aggregated state or in solid form, these rotations are restricted, which blocks the non-radiative channels and leads to a significant enhancement of fluorescence emission.

The introduction of substituents onto the phenyl rings provides a powerful tool for fine-tuning the photophysical properties of the tetraphenylimidazole scaffold. These modifications can alter the electronic distribution within the molecule, influencing the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and thereby affecting the absorption and emission wavelengths, as well as the fluorescence quantum yields.

The effects of substituents are largely dictated by their electron-donating or electron-withdrawing nature. Electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, can increase the electron density of the conjugated system. This often leads to a destabilization of the HOMO and a smaller HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density, stabilizing the LUMO and often leading to a more pronounced red shift, especially in cases where intramolecular charge transfer (ICT) character is enhanced in the excited state.

The position of the substituent on the phenyl rings is also critical. For instance, a substituent on the phenyl ring at the 1-position of the imidazole can have a different electronic influence compared to a substituent on the phenyl rings at the 2, 4, or 5-positions due to the differing degrees of torsional angles between these rings and the central imidazole heterocycle.

Detailed research findings have demonstrated these principles in various substituted imidazole systems. For example, studies on other aryl-substituted imidazoles have shown that the introduction of an α-cyanostilbene unit, a strong electron-withdrawing group, can induce significant solvatochromism due to a strong ICT character. nih.gov In a similar vein, the strategic placement of donor and acceptor moieties can lead to compounds with tunable emission colors.

While a comprehensive systematic study on a full series of this compound derivatives with varying substituents is not extensively documented in a single source, the collective findings from related studies allow for the compilation of expected trends. The following interactive data table illustrates the photophysical properties of the parent compound and some representative substituted derivatives, showcasing the influence of molecular conjugation and substituent effects.

| Compound Name | Substituent (X) | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Quantum Yield (Φ_f) |

| This compound | -H | ~310 | ~370 | Low in solution |

| 2-(4-Fluorophenyl)-1,4,5-triphenyl-1H-imidazole | 2-Ph-F | Not specified | Not specified | Not specified |

| 1-(4-Chlorophenyl)-2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | 1-Ph-Cl, 2-Ph-NO₂ | Not specified | Not specified | Not specified |

| 2-(4-Nitrophenyl)-4,5-diphenyl-1-p-tolyl-1H-imidazole | 1-Ph-CH₃, 2-Ph-NO₂ | Not specified | Not specified | Not specified |

Advanced Applications of 1,2,4,5 Tetraphenyl 1h Imidazole in Materials Science

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence (EL) Devices Based on 1,2,4,5-Tetraphenyl-1H-imidazole Derivatives

Derivatives of this compound have emerged as promising materials for use in organic light-emitting diodes (OLEDs), particularly as efficient blue light emitters, which are crucial for full-color displays and white lighting.

Detailed research has focused on modifying the core tetraphenylimidazole (TPI) structure to enhance its electroluminescent properties. For instance, three hydroxy-tetraphenylimidazole (HPI) based fluorophores—HPI-TPA, HPI-PCz, and HPI-CzP—were synthesized by attaching different arylamine units to the N-phenyl ring of the HPI core. nih.govresearchgate.net These materials exhibit high thermal stability and have been successfully incorporated as emitters in OLEDs. nih.govresearchgate.net Devices using these derivatives show intense blue emissions with low turn-on voltages ranging from 3.5 to 3.7 V. nih.govresearchgate.net

The HPI-TPA derivative, in particular, demonstrates a hybridized local and charge transfer (HLCT) excited state, which is key to its deep blue emission. nih.govresearchgate.net An OLED device based on HPI-TPA achieved a high maximum external quantum efficiency (EQE) of 3.77% while emitting in the deep-blue region. nih.govresearchgate.net In another study, a non-doped OLED fabricated from a derivative named 2,7,12-TBI-TAT reached a maximum brightness of 10075 cd/m², a current efficiency of 5.35 cd/A, and an EQE of 2.25%. epa.gov

Further research into N-substituted TPI derivatives, such as DMAC-TPI and PXZ-TPI, has also yielded promising blue emitters. nih.gov These compounds show narrow, deep blue emission in doped polymer films, with photoluminescence (PL) wavelengths at 381 nm and 407 nm, respectively. nih.gov

Table 1: Performance of OLEDs Based on this compound Derivatives

| Derivative | Emission Color | Turn-on Voltage (V) | Max. External Quantum Efficiency (EQE) (%) | Max. Brightness (cd/m²) |

| HPI-TPA | Deep Blue | 3.5 - 3.7 | 3.77 | - |

| HPI-PCz | Blue | 3.5 - 3.7 | - | - |

| HPI-CzP | Blue | 3.5 - 3.7 | - | - |

| 2,7,12-TBI-TAT | - | - | 2.25 | 10075 |

Fluorescent Sensors for Chemical and Biological Analytes

The inherent fluorescence of the tetraphenylimidazole scaffold can be modulated by interaction with specific analytes, making it an excellent platform for developing highly selective and sensitive chemosensors. epa.goveurjchem.com The imidazole (B134444) moiety's N-H proton can act as a binding site, leading to detectable changes in fluorescence upon interaction with ions. mdpi.com

Imidazole derivatives have been successfully engineered to detect various metal ions. A novel fluorescent organic material, TIMF, which incorporates an imidazole–oxadiazole core, was specifically designed for the detection of aluminum (Al³⁺) and iron (Fe³⁺) ions. nih.gov This sensor exhibits high selectivity and rapid response times. nih.gov In an aqueous ethanol (B145695) medium, TIMF achieved a detection limit of 45 nM for Al³⁺ and 164 nM for Fe³⁺. nih.gov The sensing mechanism is supported by density functional theory (DFT) studies, which validate the binding interactions. nih.gov

In another study, two imidazole-based fluorescent chemosensors demonstrated a selective fluorescence quenching response towards iron(III) ions (Fe³⁺) in dimethylformamide (DMF) solutions. nih.gov This quenching is attributed to a chelation-quenched fluorescence (CHQF) mechanism. nih.gov The binding constants for the formation of the sensor-Fe³⁺ complexes were calculated to be 2.2 × 10³ M⁻¹ and 1.3 × 10⁴ M⁻¹, highlighting a strong interaction. nih.gov

The development of sensors for anions, particularly fluoride (B91410) (F⁻), is of significant interest due to fluoride's roles in health and the environment. A highly effective molecular sensor, 4,5-di(thien-2-yl)-2-(4-(1,2,2-triphenylvinyl)-phenyl)-1H-imidazole (DTITPE), was synthesized specifically for fluoride ion detection. mdpi.com The sensing mechanism involves the formation of a N-H---F⁻ hydrogen bond with the imidazole proton, which triggers an intermolecular charge transfer (ICT) process, resulting in a distinct optical response. mdpi.com This sensor achieved exceptionally low detection limits of 1.37 × 10⁻⁷ M via UV-vis spectroscopy and 2.67 × 10⁻¹³ M via fluorescence spectroscopy. mdpi.com The effectiveness of this sensing mechanism was further confirmed by ¹H NMR spectroscopy and DFT calculations. mdpi.com

Other research has also highlighted the potential of imidazole derivatives for fluoride sensing. rsc.org One study designed nine 2,3,5-triphenylimidazole derivatives, finding that a receptor with a nitro group at the para position of the 2-phenyl group showed a selective colorimetric change from yellow to red in the presence of fluoride. eurjchem.com

Table 2: Characteristics of Fluorescent Sensors Based on Imidazole Derivatives

| Sensor Derivative | Target Analyte | Detection Limit | Sensing Mechanism |

| TIMF | Al³⁺ | 45 nM | - |

| TIMF | Fe³⁺ | 164 nM | - |

| Chemosensor 1 | Fe³⁺ | - | Chelation Quenched Fluorescence (CHQF) |

| Chemosensor 2 | Fe³⁺ | - | Chelation Quenched Fluorescence (CHQF) |

| DTITPE | F⁻ | 2.67 x 10⁻¹³ M (Fluorescence) | Intermolecular Charge Transfer (ICT) |

Potential in High-Energy Materials Research (from a structural and theoretical perspective)

From a structural and theoretical standpoint, the this compound molecule possesses features that suggest potential relevance in high-energy materials research. The core of this potential lies in its highly twisted molecular structure.

Single-crystal X-ray diffraction studies have revealed that the four phenyl rings are significantly twisted out of the plane of the central imidazole ring. mdpi.comrsc.org In one crystallographic study, the phenyl rings at the 1-, 2-, 4-, and 5-positions were found to be twisted from the central imidazole ring by dihedral angles of 84.3°, 21.6°, 21.5°, and 75.7°, respectively, in one of the independent molecules in the asymmetric unit. mdpi.comrsc.org This non-planar conformation is a result of steric hindrance between the bulky phenyl groups.

Theoretically, this strained, high-torsion structure implies that a significant amount of energy is stored within the molecule. A high nitrogen content and a positive heat of formation are key characteristics of high-energy materials. While the nitrogen content of the parent compound is modest, the stored conformational energy in its twisted structure is a point of interest. Theoretical calculations, such as those determining HOMO-LUMO energies and first-hyperpolarisability, can provide further insight into the electronic properties and energy profile of these molecules. The combination of a rigid heterocyclic core with multiple, sterically hindered phenyl rings creates a molecular framework that is inherently energetic, suggesting that derivatives of this compound could be explored as a structural motif in the design of novel high-energy density materials.

Future Research Directions and Emerging Trends for 1,2,4,5 Tetraphenyl 1h Imidazole

Design and Synthesis of Novel 1,2,4,5-Tetraphenyl-1H-imidazole Derivatives with Enhanced Properties

The functionalization of the this compound core is a burgeoning area of research, aimed at creating novel derivatives with tailored and enhanced properties. nih.govwikipedia.org The introduction of specific functional groups onto the phenyl rings allows for the fine-tuning of the molecule's electronic, optical, and physical characteristics.

A significant area of interest is the development of derivatives with improved thermal stability, solubility, and flame retardancy. For instance, the incorporation of trifluoromethylphenyl groups has led to the synthesis of novel fluorinated polyamides containing tetraphenyl imidazole (B134444) moieties. These polymers exhibit excellent thermal stability, with 10% weight loss temperatures ranging from 445–453 °C, and good flame retardancy. psu.edu

Furthermore, the synthesis of derivatives with specific functionalities can impart desired properties for various applications. The introduction of hydroxyl groups, for example, has been explored for its potential in creating fluorescent sensors and for its role in excited-state intramolecular proton transfer (ESIPT) processes. psu.edumdpi.com The table below summarizes some examples of synthesized derivatives and their enhanced properties.

Table 1: Examples of this compound Derivatives and their Enhanced Properties

| Derivative | Enhanced Property | Research Finding | Citation |

| 1,2-Bis(4-aminophenyl)-4,5-bis(4-trifluoromethylphenyl)-1H-imidazole based polyamides | Thermal Stability, Flame Retardancy, Solubility | Resulting polyamides showed 10% weight loss temperatures of 445–453 °C and were readily soluble in various organic solvents. | psu.edu |

| 2-(4-Hydroxyphenyl)-1,4,5-triphenyl imidazole | Potential for ESIPT | The hydroxyl group provides a site for excited-state intramolecular proton transfer, a key mechanism in certain fluorescent probes. | mdpi.com |

| Lophine derivatives with electron-donating groups (e.g., N(Me)2, phenyl, methoxy) | Enhanced Redox Process | These derivatives more efficiently facilitated the redox process compared to the parent lophine compound. | psu.edursc.org |

Future research will likely focus on the development of more complex derivatives with multiple functionalities, aiming to create multifunctional materials with applications in areas such as optoelectronics, sensing, and biomedicine.

Further Elucidation of Complex Photophysical Mechanisms

While the fundamental photophysical properties of this compound are known, a deeper understanding of its complex photophysical mechanisms is an active area of research. nih.govwikipedia.org This includes the investigation of its excited-state dynamics, aggregation-induced emission (AIE) characteristics, and the influence of the molecular environment on its photophysical behavior. rsc.org

Recent studies on hydroxyl-substituted tetraphenylimidazole (HPI) have highlighted the importance of understanding the excited-state intramolecular proton transfer (ESIPT) mechanism. Computational chemistry has been instrumental in providing insights into this process, which is crucial for the development of applications such as laser dyes and metal sensors. psu.edu

Furthermore, the non-planar, twisted orientation of the phenyl rings in many tetraphenylimidazole derivatives plays a critical role in their photophysical properties. rsc.org This structural feature can restrict detrimental π-π stacking interactions in the solid or aggregated state, leading to AIE activity. The AIE characteristics of these compounds have been linked to the formation of J-aggregates and restricted intramolecular rotations (RIRs). rsc.org

The sensitivity of the fluorescence of some derivatives to environmental factors, such as viscosity, has also been observed. This has led to their exploration as fluorescent molecular rotors. rsc.org The table below outlines some key areas of investigation into the photophysical mechanisms of tetraphenylimidazole derivatives.

Table 2: Areas of Investigation in the Photophysical Mechanisms of this compound Derivatives

| Photophysical Mechanism | Research Focus | Significance | Citation |

| Excited-State Intramolecular Proton Transfer (ESIPT) | Understanding the mechanism in hydroxyl-substituted derivatives. | Crucial for applications in laser dyes and metal sensors. | psu.edu |

| Aggregation-Induced Emission (AIE) | Investigating the role of non-planar structure and restricted intramolecular rotations. | Enables strong emission in the solid state for applications in OLEDs and bio-imaging. | rsc.org |

| Fluorescent Molecular Rotors | Exploring the sensitivity of fluorescence to viscosity. | Development of sensors for micro-environmental changes. | rsc.org |

Future research will likely involve the use of advanced spectroscopic techniques and computational modeling to further unravel the intricate photophysical processes governing the behavior of these molecules.

Exploration of New Catalytic Roles of this compound

The exploration of this compound and its derivatives in catalytic applications is an emerging and less-explored field. While numerous studies have focused on the use of various catalysts for the synthesis of tetrasubstituted imidazoles, the catalytic activity of the tetraphenylimidazole core itself is a nascent area of investigation. researchgate.netsciepub.comresearchgate.net

One promising direction is the investigation of lophine (a common name for 2,4,5-triphenyl-1H-imidazole) derivatives as enzyme inhibitors. A recent study unexpectedly discovered that certain lophine derivatives exhibit inhibitory effects on monoacylglycerol lipase (B570770) (MAGL). mdpi.com This finding suggests that the tetraphenylimidazole scaffold could serve as a promising candidate for the development of novel enzyme inhibitors. The study proposed that these derivatives may act as competitive and irreversible inhibitors, effectively blocking the catalytic site of the enzyme. mdpi.com

This discovery opens up the potential for designing and synthesizing new tetraphenylimidazole-based compounds with specific inhibitory activities against other enzymes, which could have significant implications in medicinal chemistry and drug discovery.

However, the broader application of this compound as an organocatalyst in synthetic organic reactions remains largely unexplored. Future research could focus on:

Investigating the potential of the imidazole nitrogen atoms to act as Lewis bases or hydrogen bond donors/acceptors in catalytic cycles.

Exploring the use of chiral derivatives of this compound in asymmetric catalysis.

Developing metal complexes of tetraphenylimidazole derivatives and evaluating their catalytic activity in various organic transformations.

While the current body of literature on the catalytic roles of this compound is limited, the initial findings regarding enzyme inhibition suggest a promising avenue for future research.

Integration of this compound into Hybrid and Nanostructured Materials

The integration of this compound into hybrid and nanostructured materials is a key strategy for harnessing and amplifying its unique properties for advanced applications. By incorporating this molecule into larger systems, researchers can create materials with enhanced processability, stability, and functionality.

One successful approach has been the incorporation of tetraphenylimidazole moieties into polymer backbones. For example, the synthesis of fluorinated polyamides containing tetraphenyl imidazole units has resulted in materials with high thermal stability and good solubility. psu.edu More recently, the synthesis of poly(tetraphenylimidazole)s has been reported, where the polymer itself is composed of repeating tetraphenylimidazole units. researchgate.net These polymers have shown promise as fluorescent chemosensors, for instance, in the detection of fluoride (B91410) ions. sciepub.comresearchgate.net

The creation of nanostructured materials containing this compound is another exciting frontier. This can involve the use of the molecule as a building block for self-assembled nanostructures or its incorporation into pre-existing nanomaterials. The unique photophysical properties of tetraphenylimidazole, such as aggregation-induced emission (AIE), make it particularly well-suited for applications in nanophotonics and bio-imaging, where high emission efficiency in the aggregated or solid state is desirable.

Future research in this area will likely focus on:

The development of novel block copolymers and dendrimers containing this compound units for targeted drug delivery and bio-imaging.

The fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices using thin films of tetraphenylimidazole-based polymers and small molecules.

The synthesis of hybrid materials by combining this compound with inorganic nanoparticles, such as quantum dots or gold nanoparticles, to create multifunctional platforms for sensing and diagnostics.

Advanced Computational Design and Prediction of this compound-Based Systems

Advanced computational methods are becoming increasingly indispensable for the rational design and prediction of the properties of this compound-based systems. These in silico approaches offer a powerful tool to screen potential derivatives, understand structure-property relationships, and guide synthetic efforts, thereby accelerating the discovery of new materials with desired functionalities.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are at the forefront of computational investigations into the electronic and photophysical properties of these molecules. For instance, computational studies have been crucial in elucidating the excited-state intramolecular proton transfer (ESIPT) mechanism in hydroxyl-substituted tetraphenylimidazoles (HPIs). psu.edu These calculations can provide accurate predictions of absorption and emission wavelengths, helping to validate experimental findings and understand the underlying electronic transitions. psu.edu

The selection of the appropriate computational functional and basis set is critical for obtaining accurate results. Studies have shown that the inclusion of dispersion interaction corrections is vital for accurately predicting the photophysical properties of these systems, especially when compared with experimental data. psu.edu

Future directions in the computational design of tetraphenylimidazole-based systems include:

High-throughput screening: Utilizing computational workflows to rapidly evaluate large libraries of virtual derivatives to identify candidates with optimal properties for specific applications.

Multiscale modeling: Combining quantum mechanical methods for the core molecule with classical molecular dynamics simulations to study the behavior of these molecules in complex environments, such as in solution or within a polymer matrix.

Machine learning and artificial intelligence: Developing predictive models based on existing experimental and computational data to accelerate the discovery of new derivatives with enhanced properties.

The synergy between computational and experimental approaches will be crucial for advancing the field of this compound-based materials, enabling the design of next-generation systems with unprecedented performance.

Q & A

Q. What are the current methods for synthesizing 1,2,4,5-Tetraphenyl-1H-imidazole, and how do they compare in terms of efficiency and sustainability?

- Methodological Answer: Synthesis typically involves multicomponent reactions using benzil, aldehydes, amines, and ammonium acetate. Advanced methods employ green catalysts like magnetic nanoparticle-supported Lewis acidic deep eutectic solvents (LADES@MNP), yielding 73% with low catalyst loading (7.5 mmol) and easy recovery . Solvent-free approaches using SbCl3/SiO2 under microwave irradiation achieve high yields (85–92%) with reduced environmental impact . Comparative studies highlight nanocatalysts for their short reaction times (2–4 hours) and recyclability (>5 cycles) .

Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic techniques?

- Methodological Answer: Single-crystal X-ray diffraction confirms the planar imidazole core with phenyl substituents at positions 1, 2, 4, and 5 (R factor = 0.037) . NMR spectroscopy (¹H/¹³C) identifies aromatic protons (δ 7.0–7.6 ppm) and carbons (128–147 ppm), while IR spectra show C=N stretches at ~1442 cm⁻¹ and Ar-H stretches at ~3061 cm⁻¹ . Mass spectrometry (HRMS-ESI) confirms the molecular ion peak at m/z 373 [M+H]⁺ .

Q. What pharmacological activities have been reported for this compound derivatives?

- Methodological Answer: Derivatives exhibit broad bioactivity, including antibacterial, antifungal, and anticancer properties. For example, chlorophenyl-substituted analogs show enhanced antifungal activity against Candida albicans (MIC = 8 µg/mL) . Structure-activity relationship (SAR) studies suggest electron-withdrawing substituents (e.g., -NO₂, -Cl) improve antimicrobial potency by modulating electron density on the imidazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer: Discrepancies often arise from assay variability (e.g., bacterial strains, solvent systems) or substituent positioning. To address this:

Q. What strategies optimize the photophysical properties of this compound for applications like aggregation-induced emission (AIE)?

- Methodological Answer: Incorporating tetraphenylethene (TPE) units induces AIE by restricting intramolecular rotation in aggregates. For example, TPE-TPI hybrids exhibit weak emission in solution (Φ < 0.1) but strong blue fluorescence (Φ = 0.42) in the solid state . Fine-tuning substituent electronic effects (e.g., electron-donating -OCH₃) red-shifts emission wavelengths by ~20 nm .

Q. How do computational methods aid in understanding the reactivity and stability of this compound derivatives?

- Methodological Answer: Density functional theory (DFT) calculations reveal:

- Charge density distribution: The imidazole ring’s N1 atom is nucleophilic (Mulliken charge = -0.42), favoring electrophilic attacks .

- Frontier molecular orbitals: A small HOMO-LUMO gap (3.2 eV) suggests high reactivity, correlating with observed catalytic activity in cross-coupling reactions .

- Thermodynamic stability: Substituent steric effects (e.g., ortho-phenyl groups) increase strain energy by 8–12 kcal/mol, impacting synthetic yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.